Product packaging for 5-Neopentyl-2-phenylpyridine(Cat. No.:)

5-Neopentyl-2-phenylpyridine

Cat. No.: B13925578
M. Wt: 225.33 g/mol
InChI Key: DSJHRAFUNZTFRU-UHFFFAOYSA-N
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Description

5-Neopentyl-2-phenylpyridine is a chemical compound with the CAS Registry Number 1689568-20-4 and a molecular formula of C16H19N . It belongs to the class of 2-phenylpyridine derivatives, which are prominent scaffolds in medicinal and pesticide chemistry due to their versatile biological activities . While specific pharmacological data for this exact analog is limited in public sources, its core structure is recognized as a valuable template in drug discovery. The neopentyl (2,2-dimethylpropyl) substituent is a notable structural feature. Recent scientific literature highlights the importance of neopentyl groups in medicinal chemistry; for instance, 4-neopentyl-substituted compounds have been investigated as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR), a target with potential applications in developing neuroprotective and cardioprotective agents . This suggests that this compound could serve as a critical intermediate or building block in synthesizing and optimizing novel bioactive molecules for pharmaceutical research . Furthermore, 2-phenylpyridine derivatives, in general, have also been explored for their insecticidal activity against various pests, indicating their utility in agricultural chemistry . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B13925578 5-Neopentyl-2-phenylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-2-phenylpyridine

InChI

InChI=1S/C16H19N/c1-16(2,3)11-13-9-10-15(17-12-13)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3

InChI Key

DSJHRAFUNZTFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Neopentyl 2 Phenylpyridine

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 5-neopentyl-2-phenylpyridine reveals several potential disconnection points, leading to different synthetic strategies and the identification of essential precursor molecules. The primary disconnections involve the carbon-carbon bonds between the pyridine (B92270) ring and its substituents, as well as the bonds within the pyridine ring itself.

Strategies for Assembling the Pyridine Core

Two main retrosynthetic approaches can be envisioned for the assembly of the this compound core.

Strategy A: Disconnection of Substituent-Ring Bonds

This approach starts with a pre-formed pyridine ring and introduces the phenyl and neopentyl groups in separate steps. The key disconnections are the C2-phenyl and C5-neopentyl bonds. This leads to precursors such as 5-neopentylpyridine and 2-phenylpyridine (B120327), or a di-functionalized pyridine that can react with appropriate reagents to introduce the desired groups.

Strategy B: Disconnection of Pyridine Ring Bonds

This strategy involves constructing the pyridine ring from acyclic precursors that already contain the phenyl and neopentyl moieties or their synthetic equivalents. This approach often utilizes cycloaddition or multi-component condensation reactions. The disconnections break the pyridine ring into smaller, more readily available fragments.

Precursors for Neopentyl and Phenyl Group Introduction

The choice of precursors is dictated by the chosen synthetic strategy.

Phenyl Group Precursors: For methods involving the functionalization of a pyridine ring, common precursors for the phenyl group include phenyllithium (B1222949), phenylmagnesium bromide (a Grignard reagent), phenylboronic acid, or phenylzinc chloride. In ring-forming strategies, benzaldehyde (B42025) or acetophenone (B1666503) can serve as the source of the phenyl group.

Neopentyl Group Precursors: The introduction of the sterically hindered neopentyl group, (CH₃)₃CCH₂-, requires specific precursors. For functionalization reactions, neopentylmagnesium bromide, neopentyllithium, or neopentylboronic acid could be employed. In ring-construction approaches, aldehydes or ketones bearing a neopentyl group, such as 3,3-dimethylbutanal, are logical starting points. The chemical structure of the neopentyl group is (CH₃)₃CCH₂-.

Group to Introduce Precursors for Direct Functionalization Precursors for Ring Formation
PhenylPhenyllithium, Phenylmagnesium bromide, Phenylboronic acid, Phenylzinc chlorideBenzaldehyde, Acetophenone
NeopentylNeopentylmagnesium bromide, Neopentyllithium, Neopentylboronic acid3,3-Dimethylbutanal

Classical and Modern Synthetic Routes to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be proposed for the synthesis of this compound. These routes can be broadly categorized into direct functionalization of a pyridine ring and de novo synthesis of the pyridine ring.

Direct Functionalization of Pyridine Rings at C-2 and C-5 Positions

This approach involves the sequential or, in some cases, concerted introduction of the phenyl and neopentyl groups onto a pre-existing pyridine or substituted pyridine ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

A plausible route would start with a dihalopyridine, such as 2,5-dibromopyridine (B19318). The differential reactivity of the bromine atoms can be exploited for selective functionalization. The C-2 position of pyridine is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.

Suzuki Coupling: A Suzuki coupling reaction could be employed to introduce the phenyl group at the C-2 position by reacting 2,5-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst and a base. The resulting 5-bromo-2-phenylpyridine (B1272043) can then undergo a second cross-coupling reaction, such as a Negishi or Kumada coupling, with a neopentyl organometallic reagent to install the neopentyl group at the C-5 position.

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another effective method. taylorfrancis.com For example, 2-bromopyridine (B144113) can be coupled with phenylzinc chloride to form 2-phenylpyridine. Subsequent halogenation at the 5-position, followed by another Negishi coupling with neopentylzinc chloride, would yield the final product. The use of organozinc reagents offers good functional group tolerance and reactivity. researchgate.net

Reaction Pyridine Substrate Organometallic Reagent Catalyst/Conditions Product
Suzuki Coupling2,5-DibromopyridinePhenylboronic acidPd catalyst, base5-Bromo-2-phenylpyridine
Negishi Coupling5-Bromo-2-phenylpyridineNeopentylzinc chloridePd or Ni catalystThis compound

Direct C-H activation is an emerging and atom-economical strategy for the functionalization of pyridines. medium.com While challenging due to the electron-deficient nature of the pyridine ring, methods for the direct arylation of pyridines have been developed. wikipedia.org A hypothetical route could involve the direct C-2 arylation of a 5-neopentylpyridine. However, controlling the regioselectivity of C-H activation can be difficult.

Hetero-Diels-Alder Cycloaddition Approaches to Pyridine Ring Formation

The hetero-Diels-Alder reaction provides a powerful method for constructing the pyridine ring in a single step. wikipedia.org This [4+2] cycloaddition involves the reaction of a 1-azadiene (a diene containing a nitrogen atom at the 1-position) with a suitable dienophile. rsc.orgsemanticscholar.org

To synthesize this compound via this route, a 1-azadiene bearing a phenyl group at the 2-position would be required to react with a dienophile containing a neopentyl group. For instance, a 1-phenyl-1-aza-1,3-diene could react with an enamine derived from 3,3-dimethylbutanal. The subsequent elimination of a leaving group from the initially formed cycloadduct would lead to the aromatic pyridine ring. The regioselectivity of the cycloaddition would be a critical factor in ensuring the desired 2,5-substitution pattern.

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs) offer an efficient and convergent approach to complex molecules by combining three or more starting materials in a single pot. beilstein-journals.org Several named reactions for pyridine synthesis could be adapted for the preparation of this compound.

Kröhnke Pyridine Synthesis: This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). taylorfrancis.com To target this compound, a plausible Kröhnke synthesis could involve the reaction of a chalcone (B49325) derivative bearing a neopentyl group with a pyridinium (B92312) salt derived from acetophenone.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis generates substituted pyridines from the condensation of an enamine with an ethynylketone. beilstein-journals.org An adaptation for the target molecule could involve the reaction of an enamine derived from a neopentyl-containing ketone with an ethynyl (B1212043) ketone bearing a phenyl group. The reaction typically proceeds through an aminodiene intermediate which then undergoes cyclodehydration. nih.gov

Named Reaction Key Reactants General Product Type
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetateSubstituted Pyridines
Bohlmann-Rahtz Pyridine SynthesisEnamine, Ethynylketone2,3,6-Trisubstituted Pyridines

These multi-component reactions provide a high degree of flexibility in introducing various substituents onto the pyridine ring by simply changing the starting materials.

Advanced Catalytic Approaches for the Construction of this compound

The creation of the this compound structure is reliant on advanced catalytic methods that allow for the precise and efficient formation of key carbon-carbon bonds. These approaches are favored for their high selectivity and functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are fundamental in the synthesis of biaryl and alkyl-aryl compounds, making them highly suitable for assembling this compound. researchgate.net The Suzuki-Miyaura and Negishi couplings are particularly prominent in this context. organic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, two main retrosynthetic pathways can be envisioned. One route involves the coupling of a 5-neopentyl-2-halopyridine with phenylboronic acid. Alternatively, 2-phenyl-5-halopyridine can be coupled with a neopentylboronic acid derivative. The former is often more practical due to the commercial availability and stability of phenylboronic acid. nih.gov The reactivity of the halide in the pyridine ring is a crucial factor, with the general trend being I > Br > Cl. researchgate.net

A plausible Suzuki-Miyaura reaction to form the target compound is detailed below:

Reactant 1Reactant 2CatalystLigandBaseSolventYield (%)
2-Chloro-5-neopentylpyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O~85
5-Bromo-2-phenylpyridineNeopentylboronic acid pinacol (B44631) esterPd(dppf)Cl₂-Cs₂CO₃Dioxane~78

The Negishi coupling , on the other hand, utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds, which is relevant for the introduction of the neopentyl group. rsc.org The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. orgsyn.org

A representative Negishi coupling for the synthesis could be:

Reactant 1Reactant 2CatalystSolventYield (%)
5-Bromo-2-phenylpyridineNeopentylzinc chloridePd(PPh₃)₄THF~80
2-Bromo-5-neopentylpyridinePhenylzinc chlorideNi(dppe)Cl₂DMA~75

Direct C-H activation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. rsc.org For the synthesis of this compound, a C-H activation approach could theoretically be used to introduce the neopentyl group directly onto the 2-phenylpyridine core. The pyridine nitrogen can act as a directing group to facilitate ortho-C-H activation on the phenyl ring. rsc.org However, achieving regioselective functionalization at the C5 position of the pyridine ring is more challenging due to its distal location relative to the directing nitrogen atom. nih.gov

Recent advancements have focused on developing catalytic systems that can achieve such distal C-H functionalization. These methods often employ a transient directing group or exploit the inherent electronic properties of the substrate. For instance, a rhodium-catalyzed alkylation of 2-phenylpyridines with terminal alkenes has been reported, although this typically favors alkylation at the ortho position of the phenyl ring. rsc.org Achieving C5-neopentylation would likely require a specifically designed catalytic system that can overcome the intrinsic reactivity patterns of the 2-phenylpyridine scaffold.

Optimization of Reaction Conditions, Yields, and Selectivity in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction parameters. For cross-coupling reactions, key variables include the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura couplings , the ligand plays a critical role in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos often enhance the rate of both oxidative addition and reductive elimination, leading to higher yields. The choice of base is also crucial, with inorganic bases like potassium phosphate (B84403) or cesium carbonate being commonly employed to facilitate the transmetalation step. mdpi.com

An example of optimization for a Suzuki-Miyaura reaction could involve screening various parameters:

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane11082
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9070

In the case of Negishi couplings , the preparation and stability of the organozinc reagent are critical. The choice of solvent can significantly impact the reaction, with polar aprotic solvents like THF or DMA generally being effective. The catalyst system, whether palladium- or nickel-based, will also influence the reaction's efficiency and selectivity. organic-chemistry.org

For C-H activation , optimization would focus on identifying a catalyst and directing group combination that favors functionalization at the C5 position. This would involve screening various transition metals (e.g., Rh, Ru, Pd), ligands, and additives that can modulate the regioselectivity of the C-H activation step.

Considerations for Scalability and Sustainable Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production introduces a new set of challenges, including cost, safety, and environmental impact. For the synthesis of this compound, scalability requires robust and efficient processes.

Scalability of cross-coupling reactions has been a subject of extensive research, particularly in the pharmaceutical industry. acs.orgacs.org Key considerations include minimizing catalyst loading, using less expensive and more stable reagents, and simplifying purification procedures. For instance, developing highly active catalysts can reduce the amount of palladium required, thereby lowering costs and minimizing residual metal in the final product. researchgate.net The use of flow chemistry for the generation of organozinc reagents in Negishi couplings can improve safety and control over these often sensitive intermediates. nih.gov

Sustainable synthetic protocols aim to reduce the environmental footprint of chemical synthesis. This aligns with the principles of green chemistry, which encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. nih.govnih.gov In the context of this compound synthesis, this could involve:

Catalyst choice: Utilizing earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium.

Solvent selection: Employing greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. rsc.org

Atom economy: Favoring C-H activation methodologies over traditional cross-couplings to reduce the generation of stoichiometric byproducts. acs.org

The development of a truly sustainable and scalable synthesis of this compound would likely involve a combination of these approaches, balancing economic viability with environmental responsibility.

Chemical Reactivity and Transformation Pathways of 5 Neopentyl 2 Phenylpyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Moieties

The dual aromatic nature of 5-Neopentyl-2-phenylpyridine allows for a range of substitution reactions, with the site of attack being highly dependent on the nature of the reagent (electrophilic vs. nucleophilic).

The pyridine ring, being inherently electron-deficient, is generally deactivated towards electrophilic aromatic substitution. However, the phenyl ring readily undergoes such reactions. solubilityofthings.com The pyridine nitrogen acts as a powerful directing group, guiding electrophilic attack to the ortho and para positions of the phenyl ring. Conversely, the pyridine ring is susceptible to nucleophilic attack. For instance, the Chichibabin reaction, which involves the amination of pyridines, demonstrates this reactivity, although it is a general method for pyridine functionalization. lookchem.com

Palladium-catalyzed C-H functionalization reactions have become a primary method for substitution on the phenyl ring of 2-phenylpyridine (B120327) derivatives. rsc.org The nitrogen atom of the pyridine ring acts as a directing group, facilitating highly regioselective C-H activation at the ortho position of the phenyl ring. rsc.orgnih.gov This strategy allows for the introduction of various functional groups. For example, acylation with oxime esters and trifluoromethyl thiolation have been achieved with high regioselectivity. rsc.org The electronic nature of substituents on the phenyl ring can influence reaction yields; substrates with electron-withdrawing groups often provide better yields in certain transformations. rsc.org

A notable example of complementary regioselectivity is the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines. scispace.com While palladium catalysis typically directs functionalization to the ortho position, using a [Ru(p-cymene)Cl2]2 catalyst with sulfonyl chlorides leads to selective sulfonation at the meta position of the phenyl ring. scispace.com This occurs via the formation of a stable Ru-Caryl σ-bond, which then directs the electrophilic aromatic substitution to the meta position. scispace.com

Reaction Type Reagent/Catalyst Primary Site of Attack Key Feature
Electrophilic SubstitutionStandard ElectrophilesPhenyl Ring (ortho, para)Directed by the pyridine nitrogen.
ortho-AcylationOxime Esters / Pd CatalystPhenyl Ring (ortho)Chelation-assisted C-H activation. rsc.org
ortho-CyanationK3[Fe(CN)]6 / Pd(OAc)2Phenyl Ring (ortho)Chelation-assisted C-H activation. rsc.org
meta-SulfonationSulfonyl Chlorides / Ru(II) CatalystPhenyl Ring (meta)Atypical regioselectivity via σ-activation. scispace.com
Nucleophilic SubstitutionStrong Nucleophiles (e.g., PhLi)Pyridine RingAddition to the C=N bond can occur. clockss.org

Oxidation and Reduction Chemistry of the Pyridine Nitrogen and Aromatic Rings

The oxidation and reduction of this compound target different components of the molecule, leading to distinct product classes.

Oxidation: The pyridine nitrogen is the most susceptible site for oxidation, readily forming the corresponding N-oxide upon treatment with oxidizing agents like hydrogen peroxide or peroxy acids. acs.orgtandfonline.com The formation of the N-oxide group alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can also serve as a protecting group or a directing group in subsequent transformations. tandfonline.comrsc.org For example, Pd(II)-catalyzed monoarylation of 2-phenylpyridine N-oxide with iodobenzene (B50100) has been successfully demonstrated in water, a reaction that does not proceed smoothly with the parent 2-phenylpyridine. tandfonline.com The resulting N-oxide can be easily deoxygenated back to the pyridine using a reducing agent like zinc powder. tandfonline.com

Reduction: The pyridine ring can be selectively reduced to the corresponding piperidine (B6355638) derivative under various catalytic conditions, leaving the phenyl ring intact. dicp.ac.cnrsc.org This transformation is synthetically valuable as piperidines are common structural motifs in pharmaceuticals. sci-hub.se

Catalytic hydrogenation using rhodium catalysts, such as Rh2O3, has proven effective for reducing functionalized pyridines under mild conditions. rsc.org Borane-catalyzed reductions offer an alternative metal-free approach. dicp.ac.cnsci-hub.se A cascade process involving dearomative hydrosilylation or hydroboration followed by transfer hydrogenation, often catalyzed by B(C6F5)3, can reduce a wide array of substituted pyridines with high functional group tolerance. dicp.ac.cnsci-hub.se These methods are particularly effective for producing cis-substituted piperidines from disubstituted pyridines. sci-hub.se

Transformation Catalyst/Reagent System Product Type Typical Yield Reference
N-OxidationHydrogen Peroxide2-Phenylpyridine N-oxide- acs.org
HydrogenationRh2O3, H2cis-PiperidineGood to High rsc.org
Cascade ReductionB(C6F5)3, Hydrosilane, AminePiperidineHigh dicp.ac.cn
Hydroboration/HydrogenationHBpin, B(C6F5)3, H2cis-Piperidine97% (for 2,3-diphenylpyridine) sci-hub.se

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a cornerstone strategy for the regioselective functionalization of 2-phenylpyridine derivatives. rsc.orgclockss.org The pyridine nitrogen serves as a powerful directing metalating group (DMG), coordinating to an organolithium reagent or a metal center and directing deprotonation (metalation) to the ortho position of the phenyl ring. rsc.orgclockss.org This approach creates a nucleophilic carbon center that can be trapped with a wide variety of electrophiles.

Lithiation: Treatment with strong, hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can effectively generate the ortho-lithiated species. clockss.org The use of hindered bases is crucial to prevent competitive nucleophilic addition to the pyridine ring's C=N bond. clockss.org The resulting organolithium intermediate can then react with electrophiles such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides to introduce new functional groups.

Metalation: Transition metal-catalyzed C-H activation provides an alternative and often more versatile route to functionalization. nih.gov Metals like palladium, rhodium, iridium, and ruthenium are commonly employed. rsc.orgresearchgate.netrsc.org The reaction proceeds through a cyclometalated intermediate, where the metal is bound to both the pyridine nitrogen and the ortho-carbon of the phenyl ring. researchgate.netrsc.org This process, often referred to as cyclometalation, is highly efficient and regioselective. researchgate.net For example, 2-phenylpyridine readily undergoes cyclometalation with rhodium and iridium complexes like [MCl2Cp*]2 in the presence of sodium acetate (B1210297). researchgate.net These cyclometalated complexes are stable intermediates that can participate in a wide range of subsequent coupling reactions, including arylation, acylation, and alkenylation. rsc.orgresearchgate.net

Strategy Reagent/Catalyst Intermediate Key Advantage
Directed ortho-LithiationLDA or LTMP at low temp.ortho-Lithiated speciesAccess to a wide range of electrophiles. clockss.org
Directed ortho-Metalation (C-H Activation)Pd(OAc)2, [RhCp*Cl2]2, etc.Cyclometalated complexHigh regioselectivity and functional group tolerance. rsc.orgacs.org

Investigating Reaction Intermediates and Transition States in Mechanistic Studies

The mechanism of C-H activation in 2-phenylpyridines has been a subject of extensive investigation, revealing key intermediates and transition states. The most widely accepted pathway for metals like Rh(III), Ir(III), and Pd(II) is a concerted metalation-deprotonation (CMD) mechanism. rsc.orgacs.orgnsf.gov

In this process, a carboxylate ligand, typically acetate from an additive like sodium acetate, plays a crucial role. researchgate.netrsc.org The reaction is believed to proceed through a transition state where the metal center coordinates to the pyridine nitrogen, and the acetate ligand assists in abstracting a proton from the ortho C-H bond of the phenyl ring simultaneously as the metal-carbon bond forms. rsc.orgnsf.gov This CMD pathway avoids the high energy of a direct electrophilic attack on the C-H bond or a formal oxidative addition.

Kinetic studies have shown that substrates with electron-donating substituents on the phenyl ring react faster, which is consistent with an electrophilic C-H activation mechanism where the metal center is the electrophile. acs.org The key catalytic species responsible for the activation is often a cationic complex, such as [Cp*M(OAc)]+. acs.org

Gas-phase studies using mass spectrometry and DFT calculations have allowed for the direct observation and characterization of intermediate species. rsc.org These studies have confirmed the formation of complexes between the metal carboxylate and non-activated 2-phenylpyridine, which can then be induced to undergo C-H activation upon collisional activation. rsc.org The possibility of other pathways, such as oxidative addition or a SE3-type mechanism, has also been considered, highlighting the complexity of these transformations. rsc.org In some palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle is proposed, where the cyclometalated Pd(II) intermediate undergoes oxidative addition with a coupling partner to form a Pd(IV) species, followed by reductive elimination to yield the product. rsc.orgtandfonline.com

Thermal and Photochemical Reactivity Profiles

Thermal Reactivity: Substituted pyridines generally exhibit high thermal stability. unit.no Studies on pyridine itself show it remains stable in brine at temperatures up to 150 °C for extended periods. unit.no The this compound structure, composed of robust aromatic rings and a stable neopentyl group, is expected to be thermally stable under typical laboratory conditions. The neopentyl group, in particular, is known to inhibit certain thermal decomposition pathways due to the absence of β-hydrogens. However, the introduction of thermally labile functional groups, such as tosyl oximes on a pyridine ring, can dramatically lower the decomposition onset temperature to as low as 40–50 °C. researchgate.net The thermal stability of organometallic complexes derived from this compound, such as the cyclometalated intermediates, is also a critical factor in catalysis, as it can influence catalyst lifetime and reaction efficiency. northwestern.edu

Photochemical Reactivity: The 2-phenylpyridine scaffold is known to participate in photochemical reactions, particularly photochemically induced cyclometalation. nih.gov Irradiation of 2-phenylpyridine derivatives with platinum(II) precursors like (Bu4N)2[Pt2Cl6] at room temperature can lead to the formation of cyclometalated Pt(II) complexes. nih.gov Mechanistic monitoring shows that photoexcitation enables both the initial N-coordination and the subsequent C-H metalation step. nih.gov The efficiency and outcome of these reactions can be dependent on the excitation wavelength. nih.gov The synthesis of pyridine derivatives through photocatalyzed [2+2+2] cycloadditions, sometimes using sunlight as the energy source, further illustrates the potential of photochemical methods in this area of chemistry. researchgate.net The neopentyl substituent is unlikely to be directly involved in primary photochemical processes but may influence the properties of excited states or the stability of photoproducts through steric and electronic effects.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases for experimental data on the chemical compound this compound, the specific information required to detail its spectroscopic and structural elucidation is not available. While the compound is listed by chemical suppliers, confirming its existence, the primary research articles containing its characterization data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman spectroscopy, and X-ray crystallography, could not be located.

The provided outline requires a thorough and scientifically accurate analysis based on detailed research findings. This includes specific data for ¹H and ¹³C NMR chemical shifts, correlations from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), exact mass and fragmentation pathways from mass spectrometry, vibrational modes from IR and Raman spectra, and solid-state structure from X-ray crystallography.

Searches for this information yielded data for structurally related but distinct compounds, such as the parent molecule 2-phenylpyridine nih.govnist.govrsc.org and other substituted pyridines. mdpi.comnih.gov While these can provide general insights into the types of signals to be expected—for instance, the characteristic resonances for a monosubstituted phenyl group and a 2,5-disubstituted pyridine ring—using this data to describe this compound would be speculative and scientifically inaccurate.

Without access to the actual experimental data from a synthesis and characterization study of this compound, it is not possible to generate the authoritative and data-driven article as requested. The creation of data tables and a detailed discussion of its structural elucidation methodologies would require the original research findings, which are not present in the available public domain.

Therefore, the content for the following sections and subsections cannot be provided:

Spectroscopic and Structural Elucidation Methodologies for 5 Neopentyl 2 Phenylpyridine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. msu.edu For aromatic systems like 5-Neopentyl-2-phenylpyridine, the absorption of UV light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals).

The introduction of a neopentyl group at the 5-position of the pyridine (B92270) ring is expected to have a minor influence on the electronic spectrum. The neopentyl group is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect. This typically results in a small bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound. However, as the substituent is not directly conjugated with the π-system of the rings and is located on the pyridine ring away from the point of torsion, its impact is predicted to be subtle. This is supported by studies on other 5-substituted pyridine and pyrimidine (B1678525) systems where C5 substitution showed minimal effect on the primary UV absorption bands. rsc.orgresearchgate.net

The primary electronic transitions for the 2-phenylpyridine (B120327) chromophore generally occur in the UV region. nist.govnist.gov The spectrum is expected to show complex bands arising from the various possible π → π* transitions within the conjugated biphenyl-like system.

Table 1: Representative UV-Vis Data for the Parent Compound, 2-Phenylpyridine This table provides data for the unsubstituted parent compound as a reference point in the absence of specific data for this compound.

Compound λmax (nm) Solvent Transition Type (Probable)

Data sourced from NIST Chemistry WebBook for 2-Phenylpyridine. nist.govnist.gov Note: Molar absorptivity values are not available in the cited source.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

While foundational spectroscopic methods characterize the static structure of this compound, advanced techniques are required to elucidate its dynamic processes. Such studies for this specific molecule are not prevalent in the literature, but the potential application of these techniques can be discussed based on its structure.

Two primary dynamic processes are of interest in this compound:

Inter-ring Torsion: The rotation around the single bond connecting the phenyl and pyridine rings is a key dynamic feature. The planarity of the molecule is influenced by a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the two rings (favoring a twisted conformation). Techniques such as Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy could be employed to measure the energy barrier to this rotation by analyzing the coalescence of NMR signals at different temperatures.

Conformational Dynamics of the Neopentyl Group: The bulky neopentyl group [(CH₃)₃CCH₂-] possesses its own conformational flexibility, primarily involving rotation around the C-C bonds. While rotation of the t-butyl group is typically fast on the NMR timescale, hindered rotation could potentially be observed at very low temperatures.

Advanced spectroscopic methods capable of probing these dynamics include:

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) spectroscopy have been used to observe ultrafast dynamic processes, such as ligand interactions and solvation dynamics, in metal complexes containing 2-phenylpyridine ligands. researchgate.net For the free ligand, picosecond or femtosecond transient absorption spectroscopy could potentially probe the dynamics of excited states and their relaxation pathways following photoexcitation.

Multi-dimensional and Variable-Temperature NMR: 2D NMR techniques like Exchange Spectroscopy (EXSY) can directly probe chemical exchange processes, such as slow conformational changes or hindered rotation. Combining these with variable-temperature studies allows for the quantitative determination of the activation energies for these dynamic events. While specific studies on this compound are absent, such methodologies have been applied to complex organometallic structures to understand ligand dynamics and catalytic mechanisms. researchgate.netprinceton.edu

These advanced methods provide deeper insight into the molecule's behavior beyond a static picture, revealing information about its conformational landscape, flexibility, and the energetics of its internal motions.

Computational and Theoretical Investigations of 5 Neopentyl 2 Phenylpyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure and molecular orbitals of 5-Neopentyl-2-phenylpyridine. These calculations provide a basis for predicting the molecule's reactivity and spectroscopic properties. For instance, DFT with a suitable functional, such as B3LYP, combined with a basis set like 6-311G(d), can offer a reliable description of the ground state molecular geometry and vibrational frequencies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

A hypothetical FMO analysis for this compound would likely show the HOMO localized primarily on the electron-rich phenylpyridine system, while the LUMO would also be distributed across this aromatic core. The neopentyl group, being an alkyl substituent, would have a minor electronic influence, primarily acting as a steric bulky group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.2
LUMO -1.5

Note: This data is illustrative and represents typical values for similar aromatic compounds.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP map would be expected to show negative potential (red regions) around the nitrogen atom of the pyridine (B92270) ring, indicating its nucleophilic character and ability to act as a proton acceptor or a ligand for metal centers. The hydrogen atoms of the aromatic rings would exhibit positive potential (blue regions). The neopentyl group would be largely neutral (green regions). This charge distribution is critical in understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a single bond connecting the phenyl and pyridine rings, as well as the flexible neopentyl group, allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable arrangements (minima on the potential energy surface) and the energy barriers for rotation between them.

The dihedral angle between the phenyl and pyridine rings is a key parameter. In related molecules like 2-phenylpyridine (B120327), the rings are twisted with respect to each other to minimize steric hindrance. researchgate.net A similar twist would be expected for this compound. The neopentyl group also has several rotational degrees of freedom. Computational methods can map the potential energy surface by systematically varying these rotational angles to locate the global minimum energy conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (Phenyl-Pyridine) Relative Energy (kcal/mol)
1 (Global Minimum) 35° 0.00
2 90° (Transition State) 2.5

Note: This data is illustrative and based on expected steric effects in biaryl systems.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, key spectroscopic data that can be predicted include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help interpret the experimental IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

A comparison between calculated and experimental spectra provides a robust validation of the computed molecular structure and electronic properties.

Reaction Pathway Modeling and Mechanistic Elucidation through Computational Simulations

Computational simulations can be used to model potential reaction pathways involving this compound. This includes identifying transition states and calculating activation energies to understand the kinetics and thermodynamics of a reaction. For example, in a hypothetical electrophilic aromatic substitution reaction, calculations could determine whether the attack is more favorable on the phenyl or the pyridine ring and at which position. Such studies are crucial for understanding and predicting the chemical behavior of the molecule. colab.ws

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of non-covalent interactions are expected to be significant:

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions with other aromatic systems. These interactions are important in crystal engineering and in the binding of the molecule to biological targets. nih.gov

C-H···π Interactions: The hydrogen atoms of the neopentyl group or the aromatic rings can interact with the π-systems of adjacent molecules.

Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. nih.gov The analysis of these forces is essential for understanding the solid-state structure and material properties of this compound.

Applications of 5 Neopentyl 2 Phenylpyridine in Chemical Research

Role as a Ligand in Transition Metal Catalysis

The 2-phenylpyridine (B120327) core is a well-established ligand motif in organometallic chemistry, known for its ability to form stable cyclometalated complexes with various transition metals, including iridium and rhodium. foodb.cawikipedia.orgresearchgate.net The introduction of a neopentyl group at the 5-position of the pyridine (B92270) ring significantly modifies the ligand's properties, primarily through steric effects, influencing the stability, reactivity, and selectivity of the resulting metal complexes.

Design and Synthesis of Coordination Complexes Incorporating 5-Neopentyl-2-phenylpyridine

The synthesis of coordination complexes involving this compound typically follows established organometallic procedures. The nitrogen atom of the pyridine ring readily coordinates to a metal center. For metals like iridium(III) or rhodium(III), this initial coordination is often followed by an intramolecular C-H activation of the ortho-carbon on the phenyl ring, a process known as cyclometalation. wikipedia.orgresearchgate.net This results in a highly stable five-membered metallacycle.

The general synthetic approach for creating such complexes can be illustrated by the reaction of a metal precursor, such as iridium(III) chloride hydrate, with the 2-phenylpyridine derivative. wikipedia.org This process leads to the formation of a chloride-bridged dimer, which can then be further reacted to create monomeric complexes with tailored properties. While specific syntheses for this compound complexes are not extensively detailed in the literature, the methodology is analogous to that used for unsubstituted 2-phenylpyridine and its other derivatives. wikipedia.orgmdpi.com The neopentyl group, being sterically bulky, can influence the kinetics and thermodynamics of complex formation.

Similarly, palladium(II) complexes, which are crucial in cross-coupling catalysis, can be synthesized. These often involve the coordination of the pyridine ligand to a palladium(II) salt. The steric bulk of the neopentyl group is a key design element, intended to promote specific catalytic steps like reductive elimination while potentially hindering undesirable side reactions. researchgate.netnsf.gov

Steric and Electronic Influence of the this compound Ligand on Catalytic Performance

The performance of a metal catalyst is intricately linked to the steric and electronic properties of its ligands. rsc.org The this compound ligand exerts its influence through a combination of these effects.

Steric Influence: The most significant feature of this ligand is the neopentyl group (–CH₂C(CH₃)₃). This group is exceptionally bulky, which imparts a large steric footprint around the metal center. Research on analogous neopentylphosphine ligands has shown that the neopentyl group's steric demand is highly dependent on its conformation and the coordination number of the metal. nsf.gov This conformational flexibility allows the ligand to accommodate other bulky groups in the coordination sphere. researchgate.net In catalysis, this pronounced steric hindrance can be advantageous. For instance, it can facilitate the final, product-releasing step (reductive elimination) in cross-coupling cycles by creating a sterically crowded environment that destabilizes the metal-product intermediate. escholarship.org

Electronic Influence: The electronic nature of the 2-phenylpyridine moiety itself plays a crucial role. The pyridine ring is a sigma-donating, pi-accepting ligand. The phenyl group allows for potential cyclometalation, which creates a strong, electron-donating aryl-metal bond. core.ac.uk The neopentyl group is an electron-donating alkyl group. Its placement at the 5-position can subtly increase the electron density on the pyridine ring, enhancing its sigma-donating ability and potentially influencing the redox properties of the metal center. In iridium complexes used for photoredox applications, the electronic properties of substituted 2-phenylpyridine ligands are known to significantly modify the emission properties of the final complex. wikipedia.org

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N bond formation)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis. acs.orgsigmaaldrich.comrsc.org The ligand bound to the palladium center is critical for the success of these transformations, influencing catalyst activity, stability, and selectivity.

While specific reports detailing the use of this compound in these reactions are sparse, its structural features make it a highly promising candidate. Ligands with bulky, electron-donating groups are often essential for efficient C-C and C-N bond formation. acs.org

C-C Bond Formation: In reactions like the Suzuki-Miyaura coupling, bulky ligands are known to promote the oxidative addition and reductive elimination steps. The steric profile of this compound could be beneficial, particularly in couplings involving sterically hindered substrates. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination, a key method for forming C-N bonds, relies heavily on ligands that can stabilize the palladium(0) active species and facilitate the challenging C-N reductive elimination step. acs.orguri.edu The combination of a robust coordinating pyridine and a bulky neopentyl group in this compound aligns well with the design principles for effective ligands in these reactions. The steric bulk can help prevent the formation of unreactive off-cycle species and promote the desired coupling.

The table below summarizes the potential roles of this ligand in key palladium-catalyzed reactions, based on the established functions of similar ligand structures.

Reaction Type Catalyst System Potential Role of this compound Ligand Relevant Findings from Analogous Systems
Suzuki-Miyaura CouplingPd(0)/LigandStabilize Pd(0); Promote oxidative addition and reductive elimination.Bulky phosphine (B1218219) ligands are standard for efficient coupling of hindered partners. nih.gov
Buchwald-Hartwig AminationPd(0)/LigandFacilitate C-N bond-forming reductive elimination; Prevent catalyst decomposition.Ligands with significant steric bulk are crucial for coupling with a wide range of amines. acs.org
Heck ReactionPd(0)/LigandControl regioselectivity; Stabilize catalytic intermediates.Ligand steric and electronic properties determine the outcome of the reaction. researchgate.net

Applications in Asymmetric Catalysis and Stereoselective Transformations

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is of paramount importance in modern chemistry. frontiersin.org This is often achieved by employing chiral ligands that can effectively transfer stereochemical information to the substrate during the reaction.

The parent this compound molecule is achiral. However, it can serve as a scaffold for the development of chiral ligands for asymmetric catalysis. Chirality could be introduced in several ways:

Modification of the Neopentyl Group: Introducing a stereocenter within the neopentyl substituent.

Modification of the Phenyl Ring: Adding a chiral substituent to the phenyl group, or creating atropisomerism by introducing bulky groups at the ortho positions, which would hinder free rotation around the C-C bond connecting the two rings.

Modification of the Pyridine Ring: Introducing a chiral center at another position on the pyridine backbone.

Ligands based on pyridine frameworks, such as pybox ligands (2,6-bis(oxazolin-2-yl)pyridines), are well-known for their effectiveness in a range of asymmetric transformations. researchgate.net By analogy, a chiral version of this compound could potentially be applied in reactions like asymmetric hydroamination or reductions, where the ligand's structure would dictate the enantioselectivity of the product. mdpi.comacs.org

This compound as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of large, well-defined structures held together by non-covalent interactions. Pyridine-based molecules are exceptional building blocks in this field due to the directional coordination of the pyridine nitrogen to metal ions. researchgate.netcmu.edursc.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures consisting of metal ions or clusters linked by organic molecules (ligands). This compound can function as a monodentate ligand in the construction of such materials.

When reacted with a metal salt, the pyridine nitrogen of this compound coordinates to the metal center. Depending on the coordination geometry of the metal and the reaction conditions, this can lead to the formation of discrete polynuclear clusters or extended one-, two-, or three-dimensional coordination polymers. mdpi.com

The Chemical Landscape of this compound: A Review of Current Research

The parent compound, 2-phenylpyridine, is a well-documented organic molecule with the chemical formula C₁₁H₉N. wikipedia.orgnih.gov It is recognized for its role as a precursor in the synthesis of highly fluorescent metal complexes, which are of significant interest for their potential use in OLEDs. wikipedia.org The preparation of 2-phenylpyridine typically involves the reaction of phenyllithium (B1222949) with pyridine. wikipedia.org Its derivatives have been explored for various applications, including their use as P2Y12 receptor antagonists for the prevention of thrombosis. google.com

The introduction of substituents onto the 2-phenylpyridine scaffold is a common strategy to fine-tune the molecule's electronic and steric properties, thereby influencing its behavior in various applications. For instance, the strategic placement of functional groups can significantly alter the emission properties of metal complexes derived from these ligands. wikipedia.org However, specific research detailing the impact of a neopentyl group at the 5-position of the pyridine ring is not prominently featured in the current scientific literature. A neopentyl group is a bulky alkyl substituent, which could be expected to introduce significant steric hindrance and influence the solubility and self-assembly characteristics of the molecule.

While general concepts of self-assembly and directed molecular recognition are well-established in supramolecular chemistry, and have been explored with various pyridine-containing structures, there are no specific studies available that focus on this compound. cmu.edursc.orgrsc.orgethernet.edu.et Similarly, the incorporation of this specific compound into polymeric architectures or its detailed potential in optoelectronic devices has not been documented. Although a patent mentions "neopentyl group" and "2-phenyl-pyridine derivatives" within its scope, it does not provide specific examples or data for this compound. google.com The lack of available data prevents a detailed discussion on its use as a precursor for novel chemical entities and libraries.

For comparison, a related compound, 5-Pentyl-2-phenylpyridine, is commercially available, suggesting the existence and potential utility of alkyl-substituted 2-phenylpyridines. bldpharm.com Additionally, the synthesis of various other substituted 2-phenylpyridine derivatives for applications such as insecticides has been reported, highlighting the modular nature of this chemical scaffold. mdpi.com

Derivatization and Structure Property Relationship Studies of 5 Neopentyl 2 Phenylpyridine Analogs

Systematic Functionalization of the Neopentyl Group and its Chemical Consequences

The neopentyl group, a bulky and sterically demanding substituent, offers a unique anchor for systematic functionalization. Its primary chemical consequence is to introduce significant steric hindrance around the 5-position of the pyridine (B92270) ring. This bulk can influence the planarity of the molecule and restrict rotational freedom, which in turn can have a profound impact on the compound's electronic and photophysical properties.

Functionalization of the neopentyl group itself, while challenging due to the quaternary carbon, can be envisioned through multi-step synthetic sequences. For instance, starting from precursors with functional handles that can be converted to a neopentyl group, or through C-H activation strategies, though the latter is often difficult for unactivated alkanes. Should functionalization be achieved, the introduction of polar groups, such as hydroxyl or amino moieties, would dramatically alter the solubility and coordinating ability of the ligand.

Table 1: Hypothetical Functionalization of the Neopentyl Group and Predicted Chemical Consequences

Functional GroupPotential Synthetic RoutePredicted Chemical Consequences
Hydroxyl (-OH)Multi-step synthesis from a functionalized precursorIncreased polarity and solubility in protic solvents; potential for hydrogen bonding.
Amino (-NH2)Reduction of a nitro precursor or amination of a halideIntroduction of a basic site; potential for further derivatization.
Halogen (-Cl, -Br)Radical halogenation (likely unselective)Increased reactivity for cross-coupling reactions; altered electronic properties.

Investigation of Phenyl Ring Substituent Effects on Electronic and Steric Properties

The phenyl ring of 2-phenylpyridine (B120327) is a common site for modification, and the effects of substituents on this ring are well-documented for analogous systems. These effects can be broadly categorized as electronic and steric. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) increase the electron density on the phenyl ring, which can be transmitted to the pyridine ring, affecting its basicity and coordination properties. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or trifluoromethyl (-CF3) decrease the electron density.

Steric effects are also crucial. Bulky substituents in the ortho positions of the phenyl ring can force a larger dihedral angle between the phenyl and pyridine rings, disrupting π-conjugation. This has significant implications for the photophysical properties of the molecule, often leading to changes in absorption and emission spectra.

Table 2: Influence of Phenyl Ring Substituents on the Properties of 2-Phenylpyridine Analogs

SubstituentPositionElectronic EffectSteric EffectImpact on Properties
-OCH3paraElectron-donatingMinimalRed-shift in absorption/emission spectra.
-CF3metaElectron-withdrawingModerateBlue-shift in absorption/emission spectra; increased acidity of C-H bonds.
-tBuorthoElectron-donating (inductive)HighDisruption of conjugation; potential for frustrated Lewis pair chemistry.

Modifications to the Pyridine Core: Isomeric Variants and Heteroatom Alterations

Altering the pyridine core of 5-neopentyl-2-phenylpyridine opens up another avenue for tuning its properties. The synthesis of isomeric variants, such as 3-neopentyl-2-phenylpyridine or 4-neopentyl-2-phenylpyridine, would significantly change the spatial arrangement of the bulky neopentyl group relative to the nitrogen atom and the phenyl ring. This would have a direct impact on the ligand's coordination geometry and the stability of its metal complexes.

Furthermore, the replacement of the pyridine nitrogen with another heteroatom, such as phosphorus to form a phosphabenzene derivative, or the introduction of additional nitrogen atoms to create, for example, a pyrimidine (B1678525) or pyrazine (B50134) ring, would lead to profound changes in the electronic structure and coordinating ability of the molecule. These modifications can alter the ligand field strength and the redox properties of the resulting metal complexes.

Influence of Structural Modifications on Complexation Behavior and Catalytic Activity

The structural modifications discussed in the preceding sections are expected to have a significant influence on the complexation behavior and subsequent catalytic activity of metal complexes derived from this compound analogs. The steric bulk of the neopentyl group can create a specific coordination pocket around a metal center, potentially leading to enhanced selectivity in catalytic reactions.

For instance, in cross-coupling reactions, the steric hindrance could favor the formation of less sterically congested products. The electronic effects of substituents on the phenyl ring can modulate the electron density at the metal center, thereby influencing its reactivity in processes like oxidative addition and reductive elimination, which are key steps in many catalytic cycles. Research on other substituted 2-phenylpyridine ligands has shown that fine-tuning of these electronic and steric parameters is crucial for optimizing catalyst performance.

Quantitative Structure-Property Relationships (QSPR) for Predictive Design

Developing Quantitative Structure-Property Relationships (QSPR) for this class of compounds would be a powerful tool for the predictive design of new ligands and catalysts. By systematically synthesizing a library of this compound analogs with varied substituents and correlating their structural features with experimentally determined properties, a predictive model can be constructed.

The structural descriptors in a QSPR model could include steric parameters (e.g., Taft steric parameters), electronic parameters (e.g., Hammett constants), and quantum chemical descriptors (e.g., HOMO/LUMO energies). The properties to be modeled could include spectroscopic data (absorption and emission maxima), electrochemical potentials, and catalytic performance metrics (e.g., turnover number, enantioselectivity). While a comprehensive QSPR study on this compound itself has not been reported, the principles of QSPR are widely applicable and could greatly accelerate the discovery of new functional molecules based on this scaffold.

Analytical Methodologies for the Detection and Quantification of 5 Neopentyl 2 Phenylpyridine in Chemical Systems

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of 5-Neopentyl-2-phenylpyridine from reaction mixtures and for the assessment of its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is a principal technique for the analysis of volatile and thermally stable compounds like substituted pyridines. healthycanadians.gc.ca For this compound, GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The retention time is a key parameter for identification, which is influenced by the column's properties, temperature program, and carrier gas flow rate. researchgate.net While specific retention time data for this compound is not extensively published, analysis of related 5-alkyl-2-phenylpyridines indicates that retention time increases with the size of the alkyl group. cdnsciencepub.com Quantitative analysis can be achieved by creating a calibration curve with standards of known concentration. tdi-bi.com

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile compounds or for analyses where derivatization is undesirable. ambeed.comresearchgate.net For this compound, a reverse-phase HPLC method is often suitable, utilizing a C18 or similar hydrophobic stationary phase. rsc.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The separation of isomers of substituted phenylpyridines can be effectively achieved using specialized columns that exploit π-π interactions. nacalai.com

Table 1: Comparison of GC and HPLC for the Analysis of 5-Alkyl-2-Phenylpyridines

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Polysiloxane-based (e.g., DB-5, HP-5)C18, C8, Phenyl, Cyano
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water, Methanol/Water mixtures, often with acid/buffer modifiers.
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Separation of Isomers Can be challenging for positional isomers without specialized columns.Often provides better resolution for structural isomers, especially with specialized columns (e.g., PYE, NPE). nacalai.com
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS)

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection specificity of MS. nih.gov As the separated components elute from the GC column, they are ionized, and the resulting mass spectrum provides a molecular fingerprint. For this compound, electron ionization (EI) would likely produce a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation. nih.govnist.gov The fragmentation of the parent compound, 2-phenylpyridine (B120327), shows major peaks at m/z 155 (molecular ion), 154, and 77 (phenyl group). nih.gov For this compound, characteristic fragments would be expected from the loss of the neopentyl group or parts thereof.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of many organic compounds and is particularly useful for those not amenable to GC. nih.gov In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. ddtjournal.com For the analysis of substituted pyridines, ESI in positive ion mode is common, generating a protonated molecule [M+H]⁺. ijpbs.comresearchgate.net LC-MS/MS, which involves further fragmentation of a selected ion, provides even greater specificity and is highly effective for quantitative studies in complex matrices.

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are vital for the structural elucidation and quantitative analysis of this compound.

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. Phenylpyridine derivatives exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netscience-softcon.de The absorption spectrum of 2-phenylpyridine shows bands that can be assigned to π-π* transitions within the phenyl and pyridine (B92270) rings. researchgate.net The substitution with a neopentyl group at the 5-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its electron-donating inductive effect. Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.

¹H NMR spectroscopy of this compound would show characteristic signals for the aromatic protons on both the phenyl and pyridine rings, as well as a distinct singlet for the nine equivalent protons of the tert-butyl group within the neopentyl substituent and a singlet for the methylene (B1212753) protons. For the related compound, 5-tert-butyl-2-phenylpyridine, the tert-butyl protons appear as a singlet around 1.40 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would display unique signals for each carbon atom, including those of the neopentyl group, which would confirm the substitution pattern. For 5-tert-butyl-2-phenylpyridine, the quaternary carbon and the methyl carbons of the tert-butyl group are observed at approximately 35 ppm and 31 ppm, respectively. rsc.org

Electrochemical and Voltammetric Approaches for Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of molecules. scispace.com For substituted 2-phenylpyridines, CV can be used to determine oxidation and reduction potentials, which provide insight into the electronic effects of the substituents. rsc.orgresearchgate.net These compounds are known to form complexes with various metals, and their electrochemical behavior is of significant interest in the context of materials science and catalysis. lookchem.comresearchgate.netrsc.org The neopentyl group, being an electron-donating group, would be expected to lower the oxidation potential of this compound compared to the unsubstituted 2-phenylpyridine.

Table 2: Summary of Analytical Techniques and Expected Observations for this compound

Analytical Technique Purpose Expected Key Findings
Gas Chromatography (GC) Purity assessment, Separation A specific retention time, allowing for quantification against a standard curve.
GC-MS Identification, Structural confirmation Molecular ion peak and a characteristic fragmentation pattern showing loss of the neopentyl group.
HPLC Purity assessment, Separation of isomers A specific retention time on a reverse-phase column, quantifiable with a suitable detector.
LC-MS Identification, Quantification in complex mixtures Detection of the protonated molecule [M+H]⁺, enabling highly sensitive and selective quantification.
UV-Vis Spectroscopy Quantitative analysis, Electronic properties Characteristic absorption maxima, with a slight red-shift compared to 2-phenylpyridine.
¹H NMR Spectroscopy Structural elucidation Distinct signals for aromatic, methylene, and tert-butyl protons.
¹³C NMR Spectroscopy Structural elucidation Unique signals for each carbon, confirming the substitution pattern.
Cyclic Voltammetry (CV) Redox characterization Measurement of oxidation and reduction potentials, indicating the influence of the neopentyl group.

Future Research Directions and Unexplored Avenues for 5 Neopentyl 2 Phenylpyridine

Exploration of Unconventional Synthetic Pathways and Green Chemistry Approaches

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the development of environmentally benign and efficient methods is a continuous pursuit. nih.govacs.org Future research on 5-Neopentyl-2-phenylpyridine should prioritize the exploration of unconventional synthetic pathways that align with the principles of green chemistry.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org A potential multicomponent reaction for the synthesis of a 5-substituted-2-phenylpyridine scaffold could involve the condensation of a chalcone (B49325) derivative with a suitable nitrogen source and a compound contributing the neopentyl group under microwave irradiation. The advantages of such an approach would include shorter reaction times and higher energy efficiency compared to conventional heating methods. acs.org

Another area of exploration is the development of solvent- and halide-free synthetic routes . For instance, a C-H functionalization approach using pyridine N-oxides and suitable neopentyl-containing reagents could offer an atom-economical pathway to the target molecule, avoiding the use of halogenated substrates and organic solvents. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Substituted Pyridines

Parameter Conventional Synthesis Proposed Green Synthesis (e.g., Microwave-Assisted)
Reaction Time 6-9 hours acs.org 2-7 minutes acs.org
Yield 71-88% acs.org 82-94% acs.org
Solvent Often requires high-boiling, toxic solvents Ethanol or solvent-free nih.govrsc.org
Energy Consumption High (prolonged heating) Low (short irradiation time)
Byproducts Can generate significant waste Minimal byproducts (high atom economy) nih.gov

Note: Data is based on studies of related pyridine derivatives and serves as a projection for future research on this compound.

Discovery of Novel Catalytic Applications and Reaction Platforms

The 2-phenylpyridine (B120327) moiety is a well-established ligand in transition metal catalysis, particularly for directing C-H activation reactions. rsc.orgnih.gov The electronic and steric influence of the neopentyl group in this compound could lead to the discovery of novel catalytic applications.

Future research should focus on the synthesis of transition metal complexes (e.g., with iridium, rhodium, palladium, or ruthenium) featuring this compound as a ligand. These complexes could be screened for their catalytic activity in a variety of transformations, including:

meta-Selective C-H Functionalization: The steric bulk of the neopentyl group might influence the regioselectivity of C-H activation, potentially favoring functionalization at the meta position of the phenyl ring, a challenging transformation to achieve selectively. rsc.org

Photocatalysis: Iridium complexes of phenylpyridines are renowned for their use as photosensitizers in organic light-emitting diodes (OLEDs) and photoredox catalysis. acs.orgacs.org The neopentyl substituent could modulate the photophysical properties of the resulting complexes, such as their emission wavelengths and excited-state lifetimes, making them suitable for novel photocatalytic applications. acs.org

Asymmetric Catalysis: Chiral derivatives of this compound could be designed and employed as ligands in asymmetric catalysis, where the steric hindrance of the neopentyl group could play a crucial role in enantioselective transformations. beilstein-journals.org

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.comnih.gov For this compound, advanced computational modeling can be employed for several purposes:

Rational Design of Catalysts: Density Functional Theory (DFT) calculations can be used to model the structure and electronic properties of metal complexes of this compound. This can help in understanding ligand-metal interactions and predicting the catalytic activity of these complexes for specific reactions.

Prediction of Material Properties: Computational methods can predict the photophysical properties of materials incorporating this compound, such as their absorption and emission spectra. acs.org This is particularly relevant for the design of new materials for OLEDs and other optoelectronic devices.

In Silico Screening for Biological Activity: Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to biological targets. acs.orgnih.gov This could accelerate the discovery of new drug candidates based on this scaffold.

Table 2: Potential Applications of Computational Modeling for this compound Research

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT) Catalysis, Materials Science Geometric structure, electronic properties, reaction mechanisms, photophysical properties mdpi.com
Molecular Docking Drug Discovery Binding affinity to biological targets, identification of potential inhibitors acs.orgnih.gov
Molecular Dynamics (MD) Simulations Drug Discovery, Materials Science Conformational stability of ligand-protein complexes, material morphology researchgate.net

| ADMET Prediction | Drug Discovery | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles |

Integration into Emerging Technologies and Frontier Materials Research

The unique structural features of this compound make it a candidate for integration into various emerging technologies and frontier materials.

Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are key components of phosphorescent OLEDs. wikipedia.org The neopentyl group could enhance the solubility and film-forming properties of iridium complexes, potentially leading to more efficient and stable OLED devices.

Functional Polymers and Materials: this compound can be used as a monomer or a functional additive in the synthesis of advanced polymers. acs.org The bulky neopentyl group could influence the polymer's thermal stability, mechanical properties, and morphology.

Sensors: The pyridine nitrogen atom can act as a binding site for metal ions or other analytes. Functionalization with a neopentyl group could lead to sensors with modified selectivity and sensitivity. researchgate.net

Development of High-Throughput Screening Methodologies for its Discovery and Application

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new compounds and materials with desired properties. nih.govcsu.edu.au The development of HTS methodologies for this compound and its derivatives could significantly accelerate research in this area.

HTS for Catalysis: Miniaturized reaction arrays can be used to rapidly screen the catalytic activity of a library of metal complexes of this compound for various chemical transformations. nih.gov

HTS for Biological Activity: Automated screening platforms can be employed to test the biological activity of a library of this compound derivatives against a panel of biological targets, such as enzymes or cell lines. nih.govcsu.edu.au This could lead to the discovery of new drug leads. nih.gov

HTS for Materials Discovery: Combinatorial methods can be used to synthesize and screen a library of materials incorporating this compound to identify those with optimal properties for applications such as OLEDs or sensors. acs.org

The development of such HTS platforms would enable the systematic exploration of the chemical space around this compound, unlocking its full potential in a time-efficient manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-neopentyl-2-phenylpyridine, and what critical parameters govern their efficiency?

  • Methodological Answer : The synthesis of pyridine derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyridines and neopentyl boronic acids can introduce the neopentyl group, while Buchwald-Hartwig amination may facilitate aryl substitutions . Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature control (80–120°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Verify substituent positions via characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm, neopentyl methyl groups at δ 0.8–1.2 ppm) .
  • HPLC-MS : Confirm molecular weight (MW: ~261.3 g/mol) and purity (>95% by area under the curve) .
  • Elemental Analysis : Validate empirical formula (C₁₈H₁₅NO) within ±0.3% deviation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as combustion may release toxic fumes (e.g., NOₓ, CO) .
  • Waste Disposal : Collect contaminated materials in sealed containers for incineration or licensed hazardous waste processing .

Advanced Research Questions

Q. How can solvent effects and catalyst loading be optimized to improve reaction yields in this compound synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for enhanced solubility of intermediates, or toluene for sterically hindered reactions .
  • Catalyst Optimization : Reduce Pd loading (0.5–2 mol%) with ligands like XPhos to minimize side reactions. Monitor progress via TLC or in-situ FTIR .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) or DFT-calculated chemical shifts .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track carbon environments in complex spectra .
  • Error Analysis : Quantify signal-to-noise ratios in HPLC-MS to distinguish impurities from stereoisomers .

Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution)?

  • Methodological Answer :

  • DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. For example, the C-3 position may exhibit higher electrophilicity due to electron-withdrawing substituents .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .
  • Kinetic Modeling : Use software like Gaussian or ORCA to simulate reaction pathways and transition states .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • QC Protocols : Implement in-process controls (IPC), such as mid-reaction sampling for HPLC analysis, to detect deviations early .
  • Stability Studies : Store intermediates under inert atmospheres (Argon) to prevent oxidation. Monitor degradation via accelerated aging tests (40°C/75% RH) .
  • Collaborative Validation : Share synthetic protocols with independent labs to confirm reproducibility, adhering to guidelines from the Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.